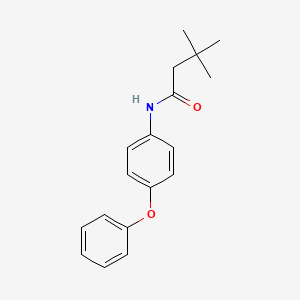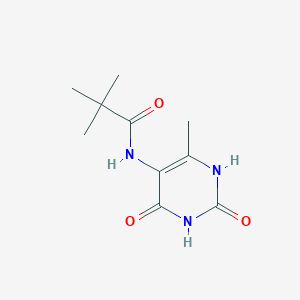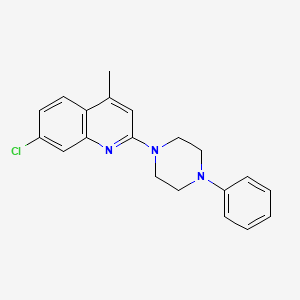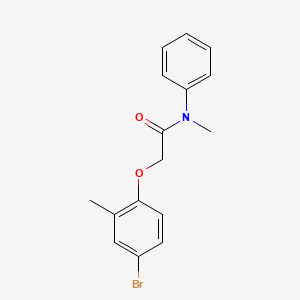
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide, also known as DPNB, is a chemical compound that has been extensively studied for its potential applications in medical and scientific research. This compound belongs to the class of amides and is commonly used as a research tool due to its unique properties and mechanisms of action.
Mecanismo De Acción
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide binds to the ligand-binding domain of ERβ, leading to a conformational change in the receptor and subsequent activation of downstream signaling pathways. This activation can lead to various cellular responses depending on the tissue and context, including gene expression regulation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to have a variety of biochemical and physiological effects in different tissues and systems. For example, in bone cells, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to increase bone mineral density and reduce bone resorption, suggesting a potential application in the treatment of osteoporosis. In the cardiovascular system, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to have protective effects against atherosclerosis and hypertension. In cancer cells, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential application in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide in lab experiments is its selective activation of ERβ, which allows for more specific and targeted studies of ERβ signaling pathways. However, one limitation of using 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide is its relatively low potency compared to other ERβ agonists, which may require higher concentrations and longer exposure times to achieve significant effects.
Direcciones Futuras
Future research on 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide could focus on exploring its potential applications in various diseases and physiological processes, as well as developing more potent and specific ERβ agonists. Additionally, further studies on the mechanisms of action of 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide could lead to a better understanding of ERβ signaling and its role in various cellular processes.
Métodos De Síntesis
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 4-phenoxybenzaldehyde with 3,3-dimethylbutanoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been widely used in scientific research due to its ability to selectively activate estrogen receptor beta (ERβ) in vitro and in vivo. This property makes it a valuable tool for studying the role of ERβ in various physiological processes such as bone metabolism, cardiovascular function, and cancer development.
Propiedades
IUPAC Name |
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)13-17(20)19-14-9-11-16(12-10-14)21-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPBMRJUHRXCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)



![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)



![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)
